molecular formula C21H19NO6S2 B2832281 ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899971-38-1

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2832281
CAS No.: 899971-38-1
M. Wt: 445.5
InChI Key: LVIUDXPDFGAIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfamoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzodioxin derivative with sulfamoyl chloride in the presence of a base such as pyridine.

    Formation of the Thiophene Ring: The thiophene ring is synthesized via a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The final step involves coupling the benzodioxin-sulfamoyl derivative with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzodioxin and thiophene rings can interact with the target protein through π-π stacking or hydrogen bonding, while the sulfamoyl group can form ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate: This compound shares the benzodioxin ring but differs in the presence of a chromene ring instead of a thiophene ring.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound contains the benzodioxin ring and a sulfamoyl group but lacks the thiophene ring.

Uniqueness

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxin and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-2-26-21(23)19-20(16(13-29-19)14-6-4-3-5-7-14)30(24,25)22-15-8-9-17-18(12-15)28-11-10-27-17/h3-9,12-13,22H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIUDXPDFGAIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.